molecular formula C10H8O5 B2670686 7-Formyl-2,3-dihydro-1,4-benzodioxine-5-carboxylic acid CAS No. 2169014-12-2

7-Formyl-2,3-dihydro-1,4-benzodioxine-5-carboxylic acid

Cat. No.: B2670686
CAS No.: 2169014-12-2
M. Wt: 208.169
InChI Key: HYGVIVKNQCZEQP-UHFFFAOYSA-N
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Description

7-Formyl-2,3-dihydro-1,4-benzodioxine-5-carboxylic acid is an organic compound that belongs to the class of benzodioxines This compound is characterized by the presence of a formyl group and a carboxylic acid group attached to a dihydrobenzodioxine ring

Preparation Methods

Synthetic Routes and Reaction Conditions: One common method involves the ring-closing metathesis of appropriate precursors using catalysts such as nitro-Grela . The reaction conditions often include the use of solvents like methanol and catalysts under reflux conditions to achieve high yields.

Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and yield of the production process. The choice of catalysts and solvents is crucial to ensure the scalability and cost-effectiveness of the industrial synthesis.

Chemical Reactions Analysis

Types of Reactions: 7-Formyl-2,3-dihydro-1,4-benzodioxine-5-carboxylic acid can undergo various chemical reactions, including:

    Oxidation: The formyl group can be oxidized to a carboxylic acid using oxidizing agents like potassium permanganate.

    Reduction: The formyl group can be reduced to an alcohol using reducing agents such as sodium borohydride.

    Substitution: The hydrogen atoms on the benzodioxine ring can be substituted with different functional groups using electrophilic substitution reactions.

Common Reagents and Conditions:

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Sodium borohydride in methanol.

    Substitution: Electrophilic reagents like halogens in the presence of a Lewis acid catalyst.

Major Products:

    Oxidation: 7-Carboxy-2,3-dihydro-1,4-benzodioxine-5-carboxylic acid.

    Reduction: 7-Hydroxymethyl-2,3-dihydro-1,4-benzodioxine-5-carboxylic acid.

    Substitution: Various substituted benzodioxine derivatives depending on the electrophile used.

Scientific Research Applications

7-Formyl-2,3-dihydro-1,4-benzodioxine-5-carboxylic acid has a wide range of applications in scientific research:

    Chemistry: It serves as a building block for the synthesis of more complex organic molecules and heterocyclic compounds.

    Biology: Its derivatives are studied for their potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a pharmacophore in drug development.

    Industry: It is used in the synthesis of specialty chemicals and materials with specific properties.

Mechanism of Action

The mechanism of action of 7-Formyl-2,3-dihydro-1,4-benzodioxine-5-carboxylic acid involves its interaction with various molecular targets. The formyl and carboxylic acid groups can participate in hydrogen bonding and electrostatic interactions with biological macromolecules. These interactions can modulate the activity of enzymes and receptors, leading to various biological effects. The benzodioxine ring can also interact with hydrophobic pockets in proteins, influencing their function.

Comparison with Similar Compounds

Uniqueness: 7-Formyl-2,3-dihydro-1,4-benzodioxine-5-carboxylic acid is unique due to the presence of both formyl and carboxylic acid groups, which confer distinct chemical reactivity and potential biological activity. These functional groups enable a wide range of chemical modifications and interactions with biological targets, making it a versatile compound for research and industrial applications.

Properties

IUPAC Name

7-formyl-2,3-dihydro-1,4-benzodioxine-5-carboxylic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H8O5/c11-5-6-3-7(10(12)13)9-8(4-6)14-1-2-15-9/h3-5H,1-2H2,(H,12,13)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HYGVIVKNQCZEQP-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1COC2=C(C=C(C=C2O1)C=O)C(=O)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H8O5
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

208.17 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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